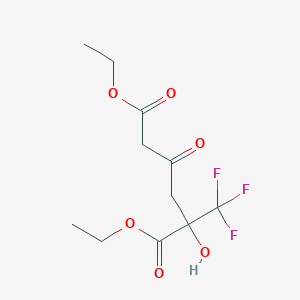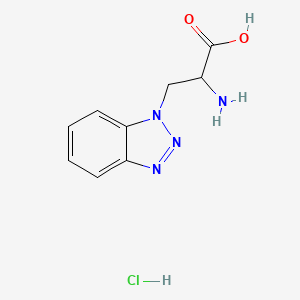
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) is a chemical compound with the molecular formula C16H18F6N2O5 It is known for its unique structure, which includes a cyclopropyl group, a pyrrolidin-3-yloxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyridine ring.
Formation of the Bis(trifluoroaceticacid) Salt: The final step involves the formation of the bis(trifluoroaceticacid) salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine
Uniqueness
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) is unique due to the presence of the bis(trifluoroaceticacid) salt, which can enhance its solubility and stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18F6N2O5 |
|---|---|
Molecular Weight |
432.31 g/mol |
IUPAC Name |
5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O.2C2HF3O2/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;2*3-2(4,5)1(6)7/h3-4,7,9,11,13H,1-2,5-6,8H2;2*(H,6,7) |
InChI Key |
QDFYXRABPOMHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)OC3CCNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)



![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)







![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
